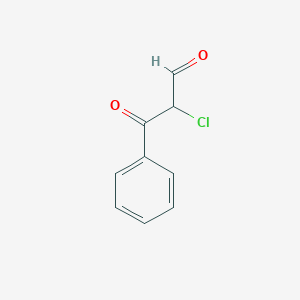
2-Chloro-3-oxo-3-phenylpropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-oxo-3-phenylpropanal is an organic compound with the molecular formula C9H7ClO2 It is a chlorinated derivative of benzaldehyde and contains both an aldehyde and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-3-oxo-3-phenylpropanal can be synthesized through several methods. One common approach involves the chlorination of benzaldehyde derivatives. For instance, benzaldehyde can be reacted with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the alpha position relative to the carbonyl group. Another method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-oxo-3-phenylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: 2-Chloro-3-oxo-3-phenylpropanoic acid.
Reduction: 2-Chloro-3-hydroxy-3-phenylpropanal.
Substitution: 2-Amino-3-oxo-3-phenylpropanal or 2-Thio-3-oxo-3-phenylpropanal.
Aplicaciones Científicas De Investigación
2-Chloro-3-oxo-3-phenylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological
Propiedades
Número CAS |
28246-54-0 |
|---|---|
Fórmula molecular |
C9H7ClO2 |
Peso molecular |
182.60 g/mol |
Nombre IUPAC |
2-chloro-3-oxo-3-phenylpropanal |
InChI |
InChI=1S/C9H7ClO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-6,8H |
Clave InChI |
KHXRKULFMSIBMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


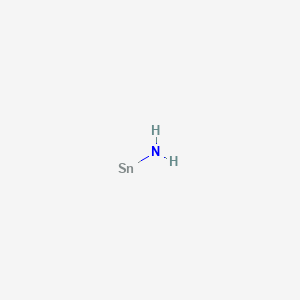
![2-Oxatricyclo[4.2.0.0~1,3~]octane](/img/structure/B14696215.png)
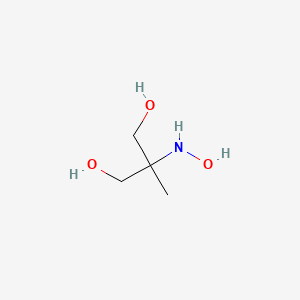


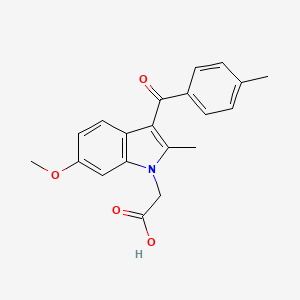
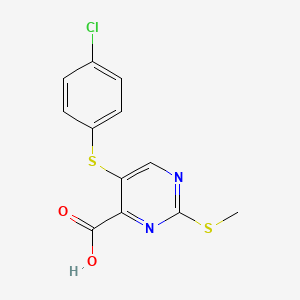
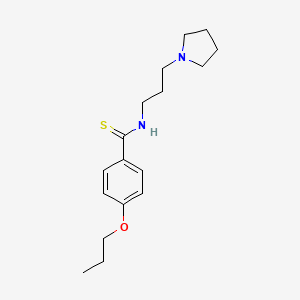
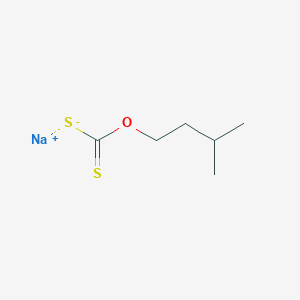
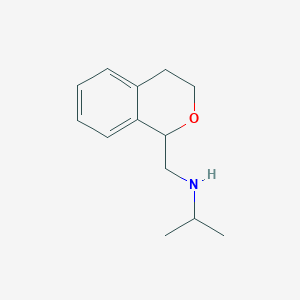

![Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B14696307.png)


